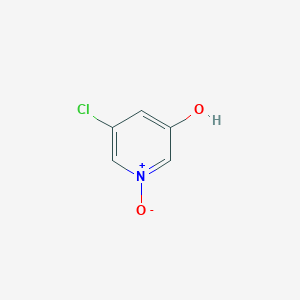
Pine bark extract
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pine bark extract, also known as Pycnogenol, is a natural supplement derived from the bark of the maritime pine tree (Pinus pinaster). This extract has gained popularity in recent years due to its potential health benefits and rich composition of bioactive compounds . Maritime pines are known to contain health-promoting plant compounds like vitamins, polyphenols, and other phytonutrients .
Synthesis Analysis
Maritime this compound is made by first grinding pine bark, then washing and soaking it in hot water. Next, the solids are removed from the liquid extract . The liquid extract can then be used as is or further processed by freeze-drying and grinding it into a powder .
Molecular Structure Analysis
The most notable polyphenol nutrients in this compound are Procyanidins and Catechins . Procyanidins are a type of flavonoid that acts as an antioxidant and appears to have medicinal properties . Catechins are another antioxidant-like flavonoid family that protects cells from oxidation and damaging free radicals .
Chemical Reactions Analysis
The extraction of Pinus taeda to obtain phenolic content is technically feasible . The extraction condition that maximizes extraction yields was defined at 50 °C, with a solid–liquid ratio of 1/10 and with an ethanol concentration of 50% .
Physical And Chemical Properties Analysis
The thickness, opacity, mechanical properties, and oxidation resistance of the bionic chitosan–PBE film increased, and the water vapor permeability decreased . The films based on chitosan incorporated PBE and with the bionic structure of dragonfly wings can potentially be applied to food packaging .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Pine bark extract has great potential for the identification and development of novel antioxidant, anti-inflammatory, cardiovascular, neuroprotective, and anticancer medicines . It may find potential application as a natural preservative and/or antioxidant in food formulations or as a bioactive ingredient with controlled delivery in pharmaceuticals or nutraceuticals .
Propriétés
Numéro CAS |
133248-87-0 |
|---|---|
Formule moléculaire |
C5H7NO4 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



